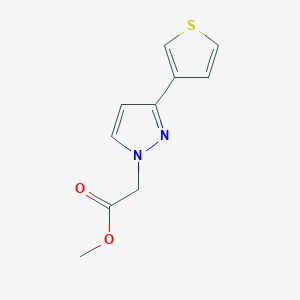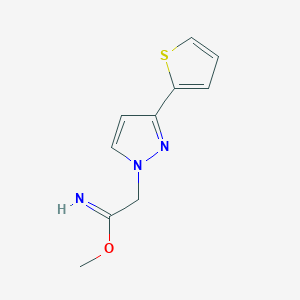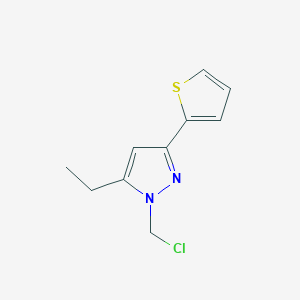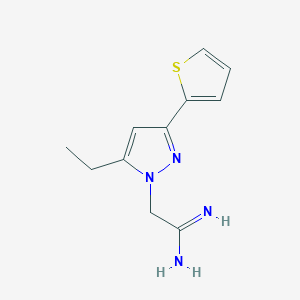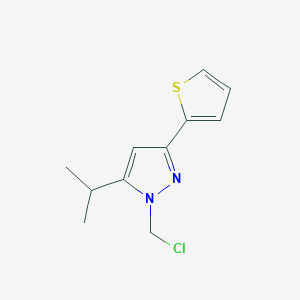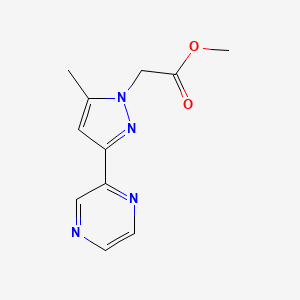
3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine, otherwise known as CPP-PIP, is a cyclic amine compound that has been the focus of numerous scientific studies. CPP-PIP is a cyclic amine with a pyrazole core, which is a heterocyclic aromatic compound that is composed of three carbon atoms and two nitrogen atoms. CPP-PIP has a wide range of applications in scientific research, including drug design and development, organic synthesis, and biochemical studies.
Applications De Recherche Scientifique
Fluorescent Properties and Synthetic Methods
One study highlights the interaction between ketone derivatives of propargylamines, including compounds with piperidinyl groups, and arylhydrazines. This interaction yields 3-aryl-5-arylethynyl-1-phenyl-4,5-dihydro-1H-pyrazoles with notable fluorescent properties. The fluorescence emission wavelengths of these compounds are located at 453-465 and 363-400 nm, with some showing extremely large Stokes shifts. This suggests potential applications in materials science for fluorescence-based sensors or imaging agents (Odin et al., 2022).
Receptor Binding Affinity
Research into pyrazolo[1,5-α]pyridines, including derivatives structurally related to 3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine, has shown potential in receptor binding applications. Compounds synthesized showed affinity constants for D4, D2, and D3 dopamine receptors, indicating potential use in neurological research and drug development (Guca, 2014).
Heterocyclic Amino Acids Synthesis
A series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized as novel heterocyclic amino acids. These compounds, related to this compound, can serve as building blocks for achiral and chiral compounds. Their synthesis and structural characterization indicate potential applications in pharmaceuticals and organic chemistry (Matulevičiūtė et al., 2021).
Anticancer Activity
Novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, structurally related to the mentioned compound, have been synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines. Some compounds exhibited significant cytotoxicity, suggesting their potential as anticancer agents (Alam et al., 2018).
N-Cyclopropylation of Heterocycles
Research into direct N-cyclopropylation of cyclic amides and azoles, including pyrazoles, highlights an innovative method for introducing cyclopropyl groups onto nitrogen atoms of heterocycles. This method's development, which could involve compounds like this compound, offers valuable insights into the synthesis of nitrogenated compounds in pharmaceutical research (Gagnon et al., 2007).
Propriétés
IUPAC Name |
5-cyclopropyl-2-(piperidin-3-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c13-12-6-11(10-3-4-10)15-16(12)8-9-2-1-5-14-7-9/h6,9-10,14H,1-5,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCGXOVDIZOVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C(=CC(=N2)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




